PP487

mTOR PI3K Kinase Inhibition

Select PP487 for research demanding balanced polypharmacology. Unlike mTOR-selective PP242, PP487 delivers dual, nanomolar inhibition of tyrosine kinases (Hck IC50 4 nM, Src IC50 10 nM) and PI3K isoforms (p110α IC50 46 nM, p110δ IC50 27 nM). This profile uniquely suits SFK-signaling and DNA repair studies, combining potent DNA-PK (IC50 17 nM) and mTOR (IC50 72 nM) suppression. Ensure lot-specific purity ≥98% and store at -20°C.

Molecular Formula C14H14BrN5O
Molecular Weight 348.20 g/mol
Cat. No. B12366087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePP487
Molecular FormulaC14H14BrN5O
Molecular Weight348.20 g/mol
Structural Identifiers
SMILESCC(C)N1C2=NC=NC(=C2C(=N1)C3=CC(=C(C=C3)Br)O)N
InChIInChI=1S/C14H14BrN5O/c1-7(2)20-14-11(13(16)17-6-18-14)12(19-20)8-3-4-9(15)10(21)5-8/h3-7,21H,1-2H3,(H2,16,17,18)
InChIKeyZLMVXCGWUJXFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PP487: A Dual Tyrosine Kinase/PI3K Inhibitor for Cancer Research Procurement


PP487 (5-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-bromophenol; CAS 1092787-12-6) is a pyrazolopyrimidine-based small molecule that functions as a dual inhibitor of tyrosine kinases and phosphoinositide 3-kinases (PI3Ks) [1]. It belongs to the same chemotype as PP121 and PP242, both of which have been extensively characterized for their polypharmacology in oncology research [2]. PP487 exhibits nanomolar-range inhibitory activity against multiple clinically relevant kinases, including DNA-PK, mTOR, Hck, Src, EGFR, EphB4, and PDGFR .

Why PP487 Cannot Be Simply Substituted with Other Pyrazolopyrimidine-Based Kinase Inhibitors


Pyrazolopyrimidine-based kinase inhibitors are not functionally interchangeable. Despite a shared core scaffold, compounds within this series—including PP487, PP121, PP242, and PP30—exhibit markedly divergent target selectivity profiles and potency ranges due to differences in R1 and R2 substituent chemistry [1]. For example, while PP242 acts as a highly selective mTOR inhibitor (IC50 8 nM) with minimal activity against PI3K isoforms or tyrosine kinases, PP487 demonstrates balanced dual inhibition across both PI3K and tyrosine kinase families [2]. Substituting PP487 with an mTOR-selective analog like PP242 will eliminate the concurrent tyrosine kinase inhibition that defines the polypharmacology of PP487, fundamentally altering experimental outcomes and mechanistic interpretations [3].

PP487 Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and Target Engagement Data


mTOR Inhibitory Potency of PP487 vs. PP121, PP242, and PP30 in Head-to-Head Enzymatic Assays

In a direct head-to-head comparison conducted within the same experimental system, PP487 inhibited mTOR with an IC50 of 72 nM. This places its potency between PP121 (IC50 10 nM) and PP30 (IC50 80 nM), while PP242 (IC50 8 nM) is the most potent mTOR inhibitor in this series [1]. This quantitative ranking allows researchers to select the appropriate mTOR inhibitory strength for their specific experimental design, rather than treating all pyrazolopyrimidines as functionally equivalent.

mTOR PI3K Kinase Inhibition

Broader Dual-Target Engagement Profile of PP487 vs. mTOR-Selective Analogs PP242 and PP30

PP487 inhibits both tyrosine kinases (Abl, Hck, Src, VEGFR2, PDGFR) and PI3Ks (p110α/β/δ/γ, mTOR) at nanomolar concentrations, whereas PP242 and PP30 are highly selective for mTOR with substantially weaker activity against other PI3K isoforms and minimal tyrosine kinase inhibition [1]. Specifically, PP242 inhibits p110α, p110β, p110δ, and p110γ with IC50 values of 2.0 μM, 2.2 μM, 0.10 μM, and 1.3 μM, respectively—approximately 40-fold to 250-fold less potent than its mTOR IC50 [2]. In contrast, PP487 inhibits p110α with an IC50 of 0.046 μM, p110β with 0.24 μM, p110δ with 0.027 μM, and p110γ with 0.1 μM, demonstrating potent and balanced PI3K isoform inhibition alongside tyrosine kinase activity .

Polypharmacology Tyrosine Kinase PI3K

Superior Potency Against Hck and Src Kinases Compared to the Closely Related Dual Inhibitor PP121

Within the pyrazolopyrimidine dual inhibitor series, PP487 exhibits approximately 2-fold greater potency against Hck (IC50 4 nM) compared to PP121 (IC50 8 nM), and approximately 1.4-fold greater potency against Src (IC50 10 nM) compared to PP121 (IC50 14 nM) . However, PP121 is more potent against mTOR (10 nM vs. 72 nM for PP487) and PDGFR (2 nM vs. <10 nM for PP487) . These differential potency profiles reflect distinct R-group substitutions that fine-tune target engagement, providing researchers with a spectrum of polypharmacology options rather than a binary dual-inhibitor classification [1].

Hck Src Tyrosine Kinase Selectivity

PP487 Demonstrates Nanomolar Potency Against DNA-PK, a Target Not Effectively Engaged by mTOR-Selective PP242 or PP30

PP487 inhibits DNA-dependent protein kinase (DNA-PK) with an IC50 of 17 nM . In contrast, PP242 and PP30 exhibit minimal to no inhibitory activity against DNA-PK at physiologically relevant concentrations due to their high selectivity for mTOR within the PI3K-related kinase (PIKK) family [1]. This differential activity stems from structural features that allow PP487 to access the ATP-binding pocket of DNA-PK while the R-group substitutions in PP242 and PP30 restrict binding to mTOR [2]. The inclusion of DNA-PK in the target profile of PP487 adds a DNA damage response (DDR) modulation component that is absent in mTOR-selective analogs.

DNA-PK DNA Repair Kinase Inhibition

Optimal Research Applications for PP487 Based on Quantified Differentiation Evidence


Investigating Src Family Kinase-Driven Oncogenic Signaling in Combination with PI3K/mTOR Pathway Blockade

Based on its potent inhibition of Hck (IC50 4 nM) and Src (IC50 10 nM) alongside balanced PI3K isoform inhibition (p110α IC50 46 nM, p110δ IC50 27 nM), PP487 is well-suited for studies examining Src family kinase (SFK) signaling in cancers where PI3K pathway activation is a documented resistance mechanism to SFK inhibitors [1]. The compound's enhanced potency against Hck and Src relative to PP121 makes it a preferred choice when maximal SFK suppression is desired without sacrificing PI3K/mTOR co-inhibition [2].

DNA Damage Response and Radiosensitization Studies Requiring Concurrent DNA-PK and mTOR Inhibition

PP487's potent DNA-PK inhibition (IC50 17 nM) combined with mTOR inhibition (IC50 72 nM) provides a unique tool for investigating the intersection of DNA repair and growth signaling pathways [1]. This dual activity is particularly relevant for studies on radiosensitization, where DNA-PK inhibition impairs non-homologous end joining (NHEJ) and mTOR inhibition suppresses survival signaling. Neither PP242 nor PP30 can achieve this dual DNA-PK/mTOR inhibition profile, positioning PP487 as the optimal choice among pyrazolopyrimidine analogs for DDR-focused research [2].

Polypharmacology Studies Exploring Broad-Spectrum Kinase Inhibition in Heterogeneous Tumor Models

PP487 inhibits a spectrum of tyrosine kinases (Abl, Hck, Src, VEGFR2, PDGFR, EGFR, EphB4) and PI3K family members (p110α/β/δ/γ, mTOR, DNA-PK) at nanomolar concentrations [1]. This broad target engagement profile, similar to that of clinically approved multitargeted kinase inhibitors like dasatinib and sunitinib, makes PP487 a valuable research tool for modeling the effects of polypharmacology in preclinical cancer studies [2]. The compound offers a defined, well-characterized selectivity fingerprint that enables mechanistic dissection of combination target inhibition without the complexity of multi-agent dosing [3].

Mechanistic Dissection of mTOR-Dependent vs. mTOR-Independent PI3K Signaling Using Selective Comparator Compounds

PP487's moderate mTOR potency (IC50 72 nM) relative to its potent PI3K isoform inhibition (p110α IC50 46 nM, p110δ IC50 27 nM) distinguishes it from mTOR-selective tools like PP242 (mTOR IC50 8 nM; weak PI3K inhibition) [1]. This property makes PP487 valuable in comparative studies where researchers aim to attribute cellular phenotypes to PI3K isoform inhibition versus mTOR blockade. By using PP487 alongside PP242 and PP30 in parallel experiments, investigators can systematically dissect the contributions of different PI3K family members to observed biological effects [2].

Technical Documentation Hub

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